

Application Notes and Protocols: NMR Spectroscopy for Benzoxazolate Structure Determination

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Compound of Interest

Compound Name: *Benzoxazolate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structure determination of **benzoxazolate**-containing compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. The **benzoxazolate** core is a significant pharmacophore found in a variety of natural products with interesting biological activities.[1][2] Accurate structural elucidation is critical for understanding their mechanism of action and for guiding synthetic efforts in drug discovery.

Introduction to NMR Spectroscopy in Benzoxazolate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including complex heterocyclic systems like **benzoxazolines**. [3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (^1H) and carbon (^{13}C) signals, establishing through-bond and through-space connectivities to assemble the molecular structure.

For **benzoxazolate** derivatives, key structural features to be determined include the substitution pattern on the aromatic ring, the nature of substituents on the oxazole ring, and the overall stereochemistry. A typical workflow involves:

- 1D NMR (^1H and ^{13}C): To identify the types and numbers of protons and carbons.
- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
- 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (^1H - ^1H) coupling networks, typically through 2-3 bonds.
- 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons (^1H - ^{13}C).[\[4\]](#)
- 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[\[4\]](#)
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the molecule's relative stereochemistry and conformation.

The following sections provide detailed protocols and data for the NMR analysis of **benzoxazolate**-containing compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for small organic molecules like **benzoxazolines**.[\[5\]](#)
[\[6\]](#)

Materials:

- **Benzoazolate** sample (5-25 mg for ^1H NMR; 50-100 mg for ^{13}C NMR)[\[5\]](#)
- High-quality 5 mm NMR tube
- Deuterated solvent (e.g., DMSO- d_6 , CDCl₃, Methanol- d_4)
- Glass Pasteur pipette and cotton wool or a syringe filter

- Small vial for initial dissolution
- Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

- Solvent Selection: Choose a deuterated solvent in which the **benzoxazolate** sample is fully soluble. DMSO- d_6 is a common choice for polar heterocyclic compounds.[\[6\]](#)
- Dissolution: Weigh the sample and dissolve it in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[\[5\]](#)
- Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the clean NMR tube.[\[5\]](#) This step is critical as suspended particles can severely degrade spectral quality.
- Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. However, for most routine structure elucidation, referencing to the residual solvent peak is sufficient.
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
- Degassing (Optional): For sensitive experiments like NOESY or for samples containing paramagnetic impurities, degassing the sample by the freeze-pump-thaw method may be necessary to remove dissolved oxygen.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ^1H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
- Spectral Width: 12-16 ppm

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 (or more for dilute samples)

1D ^{13}C NMR:

- Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
- Spectral Width: 200-240 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more, depending on concentration.

2D COSY (^1H - ^1H Correlation):

- Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr')
- Data Points (F2 x F1): 2048 x 256
- Spectral Width (F2 and F1): 12-16 ppm
- Number of Scans per Increment: 2-4

2D HSQC (^1H - ^{13}C One-Bond Correlation):

- Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')
- Data Points (F2 x F1): 1024 x 256
- Spectral Width (F2): 12-16 ppm
- Spectral Width (F1): 160-180 ppm
- Number of Scans per Increment: 4-8

- $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for ~ 145 Hz

2D HMBC (^1H - ^{13}C Long-Range Correlation):

- Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')
- Data Points (F2 x F1): 2048 x 256
- Spectral Width (F2): 12-16 ppm
- Spectral Width (F1): 200-220 ppm
- Number of Scans per Increment: 8-16
- Long-Range Coupling Delay: Optimized for $^n\text{J}(\text{CH})$ of 8-10 Hz

2D NOESY (Through-Space Correlation):

- Pulse Program: Gradient-selected NOESY (e.g., 'noesygpqh')
- Data Points (F2 x F1): 2048 x 256
- Spectral Width (F2 and F1): 12-16 ppm
- Number of Scans per Increment: 8-16
- Mixing Time: 500-800 ms (for small molecules)

Data Presentation: NMR Data for Benzoxazolate Derivatives

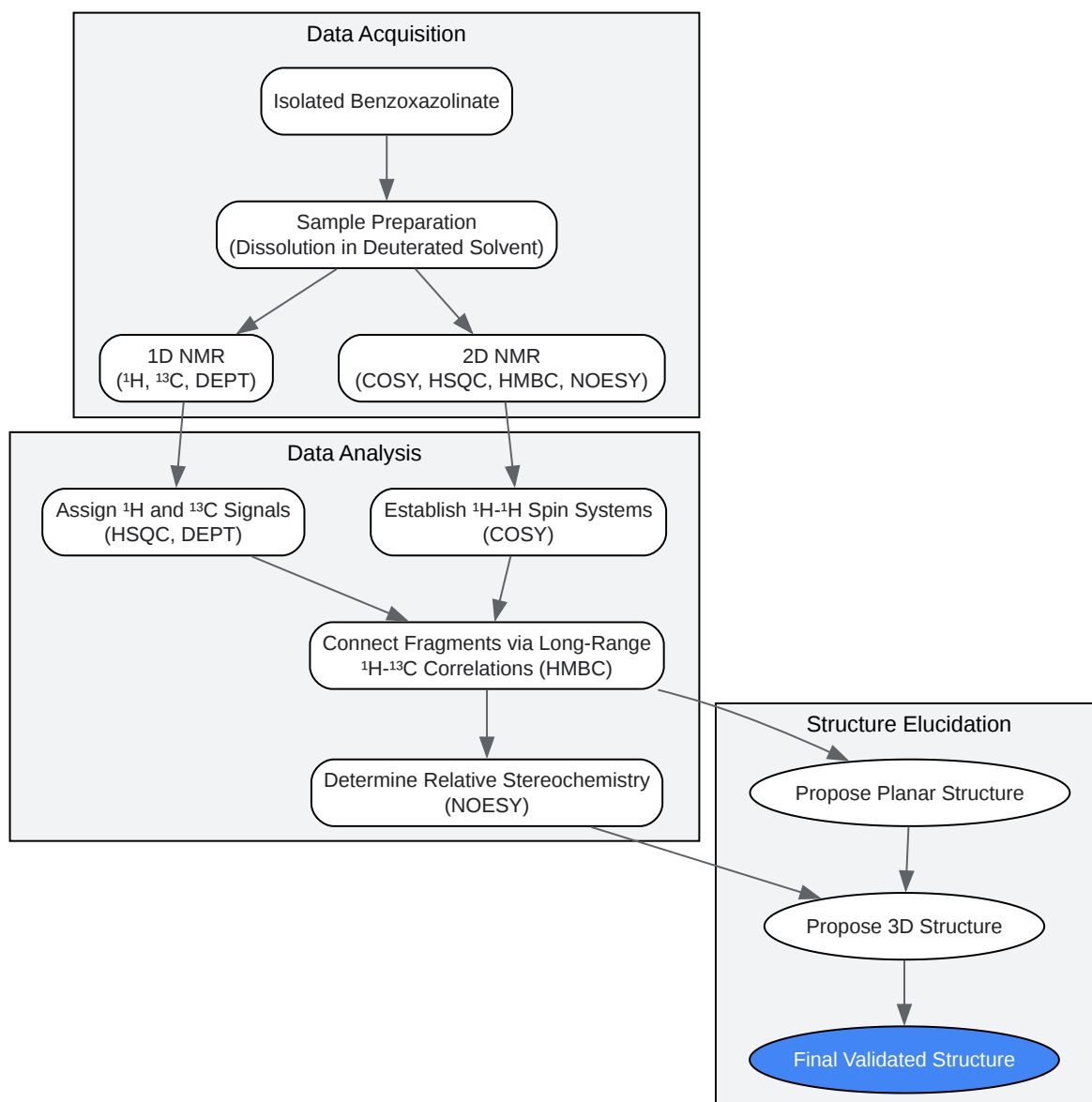
The following tables summarize the ^1H and ^{13}C NMR data for known **benzoxazolate**-containing compounds. This data can serve as a reference for the identification of new derivatives.

Table 1: ^1H and ^{13}C NMR Data for Benzobactin B in DMSO- d_6 [2]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
Benzoxazolate Moiety		
2	160.2	-
3a	141.5	-
4	114.3	7.37, d (8.0)
5	123.6	7.23, t (8.0)
6	115.7	7.33, t (8.0)
7	125.1	7.64, d (8.0)
7a	148.4	-
2-hydroxymethylserine Moiety		
1' (C=O)	170.8	-
2' (α -CH)	58.9	4.85, t (6.0)
3' (β -CH ₂)	65.2	3.81, d (6.0)

Visualizations: Workflows and Structural Analysis

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the NMR-based structure elucidation of **benzoxazolinates**.



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Caption: Workflow for **Benzoxazolinete** Structure Elucidation using NMR.

Caption: Key 2D NMR Correlations for Assembling the **Benzoxazolinete** Structure.

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